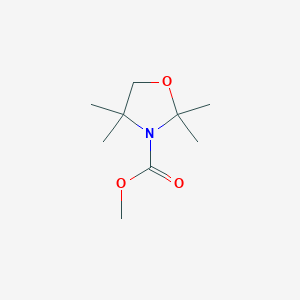![molecular formula C14H23N4O2P B14134095 N''-{4-[2-(Aziridin-1-yl)-2-oxoethyl]phenyl}-N,N,N',N'-tetramethylphosphoric triamide CAS No. 88789-60-0](/img/structure/B14134095.png)
N''-{4-[2-(Aziridin-1-yl)-2-oxoethyl]phenyl}-N,N,N',N'-tetramethylphosphoric triamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’‘-{4-[2-(Aziridin-1-yl)-2-oxoethyl]phenyl}-N,N,N’,N’-tetramethylphosphoric triamide is a complex organic compound that features an aziridine ring, a phenyl group, and a phosphoric triamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’‘-{4-[2-(Aziridin-1-yl)-2-oxoethyl]phenyl}-N,N,N’,N’-tetramethylphosphoric triamide typically involves the reaction of aziridine with a suitable precursor under controlled conditions. One common method involves the coupling of aziridine with an electrophilic nitrogen source, such as iminoiodinane or organoazide, to form the aziridine ring . The reaction conditions often require a basic environment and may involve the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
N’‘-{4-[2-(Aziridin-1-yl)-2-oxoethyl]phenyl}-N,N,N’,N’-tetramethylphosphoric triamide undergoes various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form more reactive intermediates.
Reduction: Reduction reactions can lead to the opening of the aziridine ring, forming amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aziridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include various amine derivatives, substituted aziridines, and other nitrogen-containing compounds. These products are often of interest for their potential biological activity and synthetic utility.
Aplicaciones Científicas De Investigación
N’‘-{4-[2-(Aziridin-1-yl)-2-oxoethyl]phenyl}-N,N,N’,N’-tetramethylphosphoric triamide has several scientific research applications:
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Mecanismo De Acción
The mechanism of action of N’‘-{4-[2-(Aziridin-1-yl)-2-oxoethyl]phenyl}-N,N,N’,N’-tetramethylphosphoric triamide involves its interaction with molecular targets such as DNA and proteins. The aziridine ring is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition of essential biological processes. This reactivity is exploited in its use as an anticancer agent, where it can induce DNA damage and apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
N-Tosylaziridine: A derivative of aziridine with a tosyl group, used in the synthesis of more complex molecules.
Aziridine-1-carbaldehyde oxime: Known for its cytotoxic activity and potential as an anticancer agent.
Uniqueness
N’‘-{4-[2-(Aziridin-1-yl)-2-oxoethyl]phenyl}-N,N,N’,N’-tetramethylphosphoric triamide is unique due to its combination of an aziridine ring with a phosphoric triamide moiety, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
88789-60-0 |
|---|---|
Fórmula molecular |
C14H23N4O2P |
Peso molecular |
310.33 g/mol |
Nombre IUPAC |
1-(aziridin-1-yl)-2-[4-[bis(dimethylamino)phosphorylamino]phenyl]ethanone |
InChI |
InChI=1S/C14H23N4O2P/c1-16(2)21(20,17(3)4)15-13-7-5-12(6-8-13)11-14(19)18-9-10-18/h5-8H,9-11H2,1-4H3,(H,15,20) |
Clave InChI |
DQUUQZXNULSXQC-UHFFFAOYSA-N |
SMILES canónico |
CN(C)P(=O)(NC1=CC=C(C=C1)CC(=O)N2CC2)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(4-Chlorophenyl)ethynyl]naphthalene](/img/structure/B14134015.png)
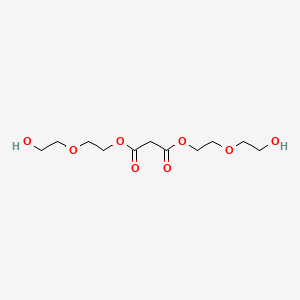
![5-{[2-(Morpholin-4-yl)ethyl]amino}-2-(2-phenylcyclopropyl)-1,3-oxazole-4-carbonitrile](/img/structure/B14134042.png)

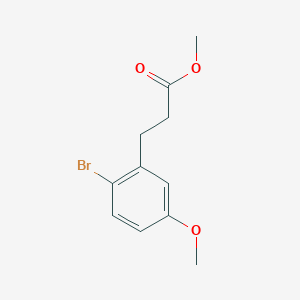
![Zinc, iodo[(3-methyl-3-oxetanyl)methyl]](/img/structure/B14134052.png)
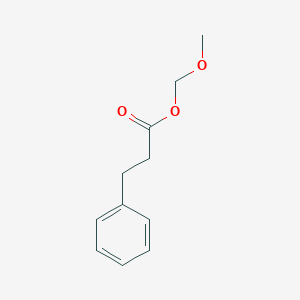
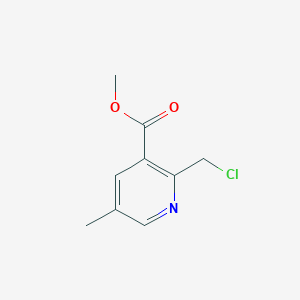
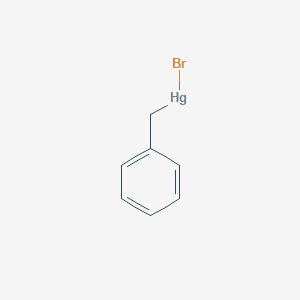
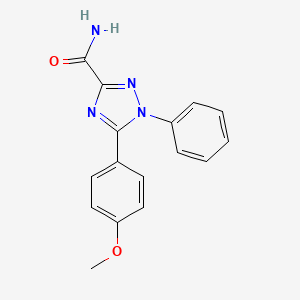
![benzyl N-[3-(methylamino)propyl]carbamate,hydrochloride](/img/structure/B14134080.png)
![N-[6-(dimethylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]-4-nitrobenzamide](/img/structure/B14134084.png)
